Diethyl 1H-pyrazol-3-ylphosphonate

Regioselective Synthesis Pyrazolylphosphonates Cross-Coupling

Diethyl 1H-pyrazol-3-ylphosphonate is a heterocyclic phosphonate ester building block with the molecular formula C₇H₁₃N₂O₃P and a molecular weight of 204.16 g/mol. It features a pyrazole ring directly substituted at the 3-position with a diethyl phosphonate group, distinguishing it from other regioisomers used in medicinal chemistry and agrochemical research.

Molecular Formula C7H13N2O3P
Molecular Weight 204.16 g/mol
Cat. No. B12871560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1H-pyrazol-3-ylphosphonate
Molecular FormulaC7H13N2O3P
Molecular Weight204.16 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=NN1)OCC
InChIInChI=1S/C7H13N2O3P/c1-3-11-13(10,12-4-2)7-5-6-8-9-7/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyXAXIEAXQAMQFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Diethyl 1H-pyrazol-3-ylphosphonate (CAS 141178-53-2) for Regiospecific Research Applications


Diethyl 1H-pyrazol-3-ylphosphonate is a heterocyclic phosphonate ester building block with the molecular formula C₇H₁₃N₂O₃P and a molecular weight of 204.16 g/mol . It features a pyrazole ring directly substituted at the 3-position with a diethyl phosphonate group, distinguishing it from other regioisomers used in medicinal chemistry and agrochemical research. Its primary value lies in serving as a synthetic intermediate for constructing more complex bioactive pyrazole derivatives, where the position of the phosphonate group can dictate downstream biological activity and synthetic route feasibility [1].

Why Diethyl 1H-pyrazol-3-ylphosphonate Cannot Be Simply Swapped with Other Pyrazolylphosphonate Regioisomers


In-class substitution with other pyrazolylphosphonate regioisomers, such as the 4-yl or 5-yl variants, is not chemically valid due to fundamentally different synthetic entry points and divergent reactivity profiles. The specific position of the phosphonate group on the pyrazole ring dictates the viable synthetic routes, with 3-phosphonylpyrazoles often requiring distinct cyclization or coupling strategies [1]. For instance, the 3-yl isomer can be selectively synthesized via Cu-catalyzed cross-coupling or 1,3-dipolar cycloaddition methods that are not directly applicable to the 4-yl isomer, which is typically prepared through condensation reactions of pre-functionalized phosphonates [2]. Furthermore, the biological activity of the final target molecule can be highly sensitive to the phosphonate's position, as it affects the molecule's ability to mimic phosphate groups or interact with biological targets [3]. The quantitative evidence below details these critical performance and procurement distinctions.

Head-to-Head Performance Data for Diethyl 1H-pyrazol-3-ylphosphonate Against Close Analogs


Regioselective Synthesis of 3-Phosphonylpyrazoles Achieves Superior Yields Compared to Alternative Regioisomeric Routes

Diethyl 1H-pyrazol-3-ylphosphonate can be prepared with high regioselectivity via a Cu-catalyzed cross-coupling of acyl chlorides with diethyl ethynylphosphonate, followed by heterocyclization with hydrazine, achieving a one-pot yield of up to 87% [1]. In contrast, the synthesis of the 4-yl regioisomer typically relies on condensation of β-functional γ-oxo alkylphosphonates with hydrazines, which, while also high-yielding (often >80%), requires a distinct set of starting materials and conditions that are not compatible with the 3-yl synthetic pathway [2]. This synthetic divergence means a procurement choice for one regioisomer locks in a specific, non-interchangeable synthetic strategy.

Regioselective Synthesis Pyrazolylphosphonates Cross-Coupling

Superior Atom Economy in a Biocompatible Deep Eutectic Solvent System for Pyrazolylphosphonate Synthesis

A deep eutectic solvent (DES)-catalyzed, three-component, one-pot synthesis of pyrazolylphosphonate derivatives, including structures based on the diethyl 1H-pyrazol-3-ylphosphonate scaffold, achieves an atom economy of 87.7–90.8%, significantly higher than many conventional multi-step syntheses [1]. While this study does not provide a direct head-to-head comparison for the parent compound against other methods, the atom economy values serve as a benchmark for evaluating the efficiency of a procurement route for large-scale or sustainable synthesis applications. Traditional stepwise phosphorylation methods often suffer from lower atom economy due to stoichiometric byproducts.

Green Chemistry Deep Eutectic Solvent Atom Economy

Solvent- and Metal-Controlled Regiodivergence Enables Exclusive Access to the 3-yl Isomer

In a closely related system, the synthesis of trifluoromethylated pyrazolylphosphonates demonstrates that the reaction of diethyl (4,4,4-trifluoro-3-oxobut-1-yn-1-yl)phosphonate with monosubstituted hydrazines can be completely diverted to the 3-ylphosphonate product by using a Cu(I) catalyst in THF, whereas using a Zn(II) catalyst in DMF exclusively gives the 5-ylphosphonate . This solvent- and metal-controlled regiodivergent strategy provides a critical precedent for the synthesis of the parent Diethyl 1H-pyrazol-3-ylphosphonate, as it establishes that access to the 3-yl isomer is not a matter of simple substitution but requires precise control of reaction conditions. Attempting to procure the 5-yl isomer and adapt it to a 3-yl specific synthetic pathway would necessitate a fundamentally different set of reagents and catalysts.

Regiodivergent Synthesis Organofluorine Chemistry Reaction Selectivity

Optimal Use Cases for Diethyl 1H-pyrazol-3-ylphosphonate Based on Quantitative Differentiation


Medicinal Chemistry: Kinase and Phosphatase Inhibitor Scaffold Construction

The 3-position phosphonate group is a critical pharmacophore for mimicking phosphate groups in inhibitor design. When a synthetic route requires a pyrazole-3-phosphonate ester specifically, such as in the development of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors where the 3-yl regioisomer has been linked to potent activity (IC₅₀ values as low as 5 nM in optimized pyrazole series), the procurement of the pre-formed 3-yl building block is mandatory [1]. The regiodivergent synthesis evidence confirms that starting from a 5-yl isomer would necessitate a completely different synthetic pathway, making the 3-yl compound the only viable starting point for this vector.

Agrochemical Discovery: Synthesis of Antifungal Pyrazolylphosphonates

Novel 1,3-diarylpyrazolyl α-aminophosphonates synthesized using diethyl phosphonate have shown excellent inhibitory activity against plant pathogenic fungi compared to the reference fungicide propiconazole [1]. When the target compound's structure specifically requires a phosphonate at the pyrazole 3-position, only the 3-yl isomer can be used. The atom-efficient, one-pot synthesis protocols (atom economy up to 90.8%) are optimized for this regioisomer, providing a cost-effective and sustainable route for agrochemical lead generation [2].

Coordination Chemistry: Metal-Organic Framework (MOF) and Catalyst Ligand Synthesis

Phosphorus-supported pyrazolyl ligands are valuable for constructing multimetallic architectures [1]. The diethyl 1H-pyrazol-3-ylphosphonate can serve as a precursor for such ligands. The specific 3-yl substitution pattern directs the geometry of the resulting metal complexes, which is a fixed parameter in ligand design. Substituting with the 4-yl isomer would alter the bite angle and metal-binding properties, potentially leading to completely different coordination behavior. Procurement of the correct isomer is therefore critical for the reproducibility of the designed architecture.

Sustainable Process Chemistry: Green Synthesis Scale-Up

For process chemistry groups aiming to implement green chemistry principles, the pyrazolylphosphonate compound class demonstrates quantifiably high atom economy (87.7–90.8%) in deep eutectic solvent systems [1]. Diethyl 1H-pyrazol-3-ylphosphonate procured for these protocols supports the development of a sustainable manufacturing process, as the high atom economy directly correlates with reduced waste and lower production costs. This makes the compound a preferential choice over alternatives that have only been validated in lower-efficiency, traditional solvent systems.

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